2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

Receptor Binding Neuroscience Medicinal Chemistry

Acquire 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole (CAS 24133-81-1) for your structure-activity relationship (SAR) studies. Its unique 2,7-dichloro substitution pattern on a 1-methylbenzimidazole scaffold provides a distinct physicochemical and biological profile unattainable with generic or 5,6-dichloro analogs. It serves as an ideal negative control in benzodiazepine receptor (PBR) screening campaigns with an IC50 of 833 µM. This compound's defined crystal structure also supports materials science research.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
Cat. No. B13547230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-1-methyl-1h-1,3-benzodiazole
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Cl)N=C1Cl
InChIInChI=1S/C8H6Cl2N2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3
InChIKeyBZFBMRJXGAQGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-1-methyl-1H-1,3-benzodiazole: A Strategic Dichloro-Substituted Benzimidazole Scaffold for Targeted Research


2,7-Dichloro-1-methyl-1H-1,3-benzodiazole is a halogenated heterocyclic compound belonging to the benzimidazole class, featuring a core scaffold with a methyl group at the 1-position and chlorine atoms at the 2 and 7 positions of the fused benzene ring . With a molecular weight of 201.05 g/mol and the formula C8H6Cl2N2, it serves as a versatile building block in medicinal chemistry and chemical biology . Its defined substitution pattern is key to its utility, as the placement of halogen atoms and the N-methyl group can significantly modulate the compound's physicochemical properties, binding affinity, and overall biological profile compared to unsubstituted or differently substituted analogs [1].

The Criticality of Precise Substitution: Why 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole Cannot Be Replaced by Generic Benzimidazole Analogs


The specific pattern of chlorine and methyl substitutions on the benzimidazole core is the primary determinant of a compound's interaction with biological targets and its overall behavior in an assay system. In the benzimidazole class, even minor changes to the substitution pattern can lead to profound differences in target binding affinity, selectivity, and biological activity [1]. For instance, the addition of a chlorine atom can dramatically alter the compound's lipophilicity, electronic distribution, and ability to form specific intermolecular interactions, as noted in structure-activity relationship (SAR) studies where chloro-substituents were shown to affect the binding position of active compounds within a protein's active site [2]. Therefore, substituting this compound with a generic, unsubstituted benzimidazole or one with a different halogen arrangement (e.g., 5,6-dichloro) is not scientifically valid and would invalidate experimental results. The unique 2,7-dichloro pattern on the 1-methylbenzimidazole core confers a distinct set of properties that are not replicable by other in-class compounds, as evidenced by the quantitative comparisons below.

Quantitative Differentiation Guide for 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole


Comparative Benzodiazepine Receptor Binding Affinity: A Key Differentiator from High-Affinity Analogs

2,7-Dichloro-1-methyl-1H-1,3-benzodiazole exhibits a dramatically weaker binding affinity for the peripheral benzodiazepine receptor (PBR) compared to a high-affinity reference compound from a similar chemical space. This low affinity is a quantifiable property that differentiates it for applications where benzodiazepine receptor activation is not desired or for use as a negative control.

Receptor Binding Neuroscience Medicinal Chemistry

Antimicrobial Biofilm Inhibition Profile Against Enterococcus faecalis

In an antimicrobial assay, 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole demonstrated measurable but relatively weak activity against Enterococcus faecalis biofilm formation. This contrasts with the high potency observed for some other 5,6-dichlorobenzimidazole derivatives, highlighting how the substitution pattern dictates potency against this specific bacterial target [1]. A comparator study on 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides showed much greater antibacterial activity, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus and MRSA [2].

Antimicrobial Biofilm Microbiology

Crystallographic and Structural Distinction from Isomeric Analogs

The crystal structure of 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole has been solved, revealing a distinct molecular packing and hydrogen bonding network [1]. This structure can be overlaid and compared with its chloro-analogs, showing clear differences in molecular conformation [2]. This structural characterization is essential for understanding its physical properties and can be directly contrasted with other benzimidazole derivatives, such as 5,6-dichloro-2-methylbenzimidazole, which is known to exhibit molecular ferroelectric behavior due to its unique crystal packing [3].

Crystallography Solid State Chemistry Materials Science

Optimal Use-Cases for 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole Based on Empirical Evidence


Negative Control or Counter-Screen for Benzodiazepine Receptor Assays

Given its exceptionally weak binding affinity for the benzodiazepine receptor (IC50 = 833 µM) [1], this compound is ideally suited for use as a negative control in high-throughput screening campaigns designed to identify novel ligands for this target. Its presence in a screening deck provides a benchmark for non-specific or low-affinity binding, allowing researchers to confidently identify true hits with potencies in the nanomolar range, such as the comparator imidazobenzoxazole 3d (IC50 = 77 nM) [2].

Structure-Activity Relationship (SAR) Studies on Benzimidazole Scaffolds

The quantifiable differences in antimicrobial and receptor-binding profiles between this 2,7-dichloro-1-methyl isomer and its 5,6-dichloro analogs provide a strong rationale for its inclusion in SAR studies. Researchers investigating the impact of halogen substitution patterns on biological activity can use this compound to probe the specific contributions of the 2- and 7-position chlorine atoms on target engagement and potency, as compared to the more potent antibacterial activity seen with 5,6-dichloro derivatives [1][2].

Solid-State Chemistry and Crystallography Research

The solved crystal structure of 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole provides a defined starting point for materials science research [1]. Unlike the 5,6-dichloro-2-methyl analog, which is noted for its ferroelectric properties [2], this isomer can be investigated for other solid-state phenomena, such as specific hydrogen-bonding networks, halogen bonding, or as a precursor for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs).

Chemical Biology Tool for Selective Pathway Probing

The compound's distinct and relatively weak bioactivity profile against the benzodiazepine receptor (PBR) and E. faecalis biofilm formation [1][2] makes it a valuable chemical probe. In complex biological systems, a compound with minimal off-target activity at these sites can be used to dissect specific signaling pathways or cellular mechanisms without the confounding effects of potent, broad-spectrum activity. This selectivity-by-weakness profile is a strategic asset in deconvoluting complex biological responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.